molecular formula C11H12N2OS3 B14490511 5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione CAS No. 65894-89-5

5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione

Cat. No.: B14490511
CAS No.: 65894-89-5
M. Wt: 284.4 g/mol
InChI Key: ALORNKLHRSCUKW-UHFFFAOYSA-N
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Description

5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom, along with a thione group and a hydroxy-phenylpropylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenylpropylamine with carbon disulfide and an oxidizing agent to form the dithiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted dithiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The dithiazole ring and thione group play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    Labetalol: A compound with a similar hydroxy-phenylpropylamino structure but different functional groups.

    Dilevalol: A stereoisomer of labetalol with similar pharmacological properties.

    3-Phenylpropylamine: A simpler compound with a related phenylpropylamine structure.

Uniqueness

5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione is unique due to the presence of the dithiazole ring and thione group, which confer distinct chemical and biological properties

Properties

CAS No.

65894-89-5

Molecular Formula

C11H12N2OS3

Molecular Weight

284.4 g/mol

IUPAC Name

5-[(1-hydroxy-3-phenylpropyl)amino]-1,2,4-dithiazole-3-thione

InChI

InChI=1S/C11H12N2OS3/c14-9(12-10-13-11(15)17-16-10)7-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,13,15)

InChI Key

ALORNKLHRSCUKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(NC2=NC(=S)SS2)O

Origin of Product

United States

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